3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate
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Overview
Description
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The carboxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxadiazole ring may also participate in various chemical interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups, used as a viscosity modifier and thickener.
Carboxymethyl chitosan: A chitosan derivative with carboxymethyl groups, used in biomedical applications.
Uniqueness
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific oxadiazole ring structure combined with the carboxymethyl group
Properties
IUPAC Name |
3-(carboxymethyl)oxadiazol-3-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-6-2-4(9)10-5-6/h2H,1H2,(H-,5,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYMGVYSSVQNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=[N+]1CC(=O)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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